Enzymatic IC50: Capravirine Demonstrates Sub-Nanomolar HIV-1 RT Inhibition Superior to Nevirapine and Delavirdine Under Identical Assay Conditions
In a head-to-head biochemical assay using purified HIV-1 p66/p51 reverse transcriptase heterodimer with poly(rC)·oligo(dG12–18) as template/primer, capravirine exhibited an IC50 of 0.005 μg/mL (approximately 11 nM), compared with 0.008 μg/mL for efavirenz, 0.039 μg/mL for emivirine, 0.119 μg/mL for delavirdine, and 0.305 μg/mL for nevirapine [1]. This represents a 61-fold potency advantage over nevirapine and a 24-fold advantage over delavirdine under identical experimental conditions.
| Evidence Dimension | HIV-1 reverse transcriptase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.005 μg/mL |
| Comparator Or Baseline | Efavirenz: 0.008 μg/mL; Emivirine: 0.039 μg/mL; Delavirdine: 0.119 μg/mL; Nevirapine: 0.305 μg/mL |
| Quantified Difference | 1.6-fold more potent than efavirenz; 7.8-fold vs emivirine; 23.8-fold vs delavirdine; 61-fold vs nevirapine |
| Conditions | HIV-1 p66/p51 RT heterodimer; poly(rC)·oligo(dG12–18) template/primer; [2,8-³H]dGTP radiolabeled substrate |
Why This Matters
For in vitro RT inhibition studies requiring maximal enzymatic potency, capravirine offers a statistically significant advantage over both first-generation NNRTIs and the second-generation comparator efavirenz, potentially reducing compound consumption in high-throughput screening applications.
- [1] Auwerx J, et al. Susceptibility of feline immunodeficiency virus/human immunodeficiency virus type 1 reverse transcriptase chimeras to non-nucleoside RT inhibitors. Mol Pharmacol. 2004;65(1):244-251. Table 1: IC50 values (μg/mL) for NNRTIs against HIVp66/HIVp51. View Source
